molecular formula C20H25NO2S B2525437 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide CAS No. 1396887-86-7

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide

Cat. No.: B2525437
CAS No.: 1396887-86-7
M. Wt: 343.49
InChI Key: AZWBAYOSCMZUFF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,3-diphenylpropanoic acid with 2-amino-2-methyl-3-(methylthio)propanol under specific conditions to form the desired amide. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. The industrial synthesis would also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide
  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide

Uniqueness

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the combination of a diphenylpropanamide core with a hydroxy-methylthio-propyl side chain. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-20(23,15-24-2)14-21-19(22)13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,13-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWBAYOSCMZUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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